5-Amino-2-ethylbenzene-1-sulfonamide

Descripción general

Descripción

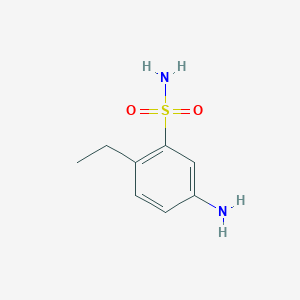

5-Amino-2-ethylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1094938-11-0 . It has a molecular weight of 200.26 and is typically found in powder form .

Molecular Structure Analysis

The InChI code for 5-Amino-2-ethylbenzene-1-sulfonamide is1S/C8H12N2O2S/c1-2-6-3-4-7 (9)5-8 (6)13 (10,11)12/h3-5H,2,9H2,1H3, (H2,10,11,12) . This indicates that the compound has a benzene ring with an ethyl group and an amino group attached to it, along with a sulfonamide group. Physical And Chemical Properties Analysis

5-Amino-2-ethylbenzene-1-sulfonamide is a powder at room temperature . Unfortunately, other specific physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity

5-Amino-2-ethylbenzene-1-sulfonamide exhibits antibacterial properties due to its sulfonamide group. It can inhibit the growth of bacteria by interfering with the synthesis of folic acid, an essential component for bacterial growth and replication. This makes it valuable in the development of new antibacterial agents, especially for treating infections resistant to traditional antibiotics .

Anti-Carbonic Anhydrase Activity

The compound has been studied for its potential to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in various tissues. Inhibitors of this enzyme are used to treat conditions like glaucoma, epilepsy, and altitude sickness .

Diuretic Applications

Due to its impact on carbonic anhydrase, 5-Amino-2-ethylbenzene-1-sulfonamide can also be used to develop diuretics. These are medications that increase the excretion of water from the body and are used to treat conditions such as hypertension and edema .

Hypoglycemic Effects

Research has indicated that sulfonamide derivatives can have hypoglycemic effects, making them candidates for the treatment of diabetes. They may work by influencing insulin release or by enhancing the sensitivity of cells to insulin .

Thyroiditis Treatment

Some sulfonamides have been shown to have therapeutic effects in the treatment of thyroiditis, an inflammation of the thyroid gland. The anti-inflammatory properties of these compounds can help in reducing thyroid gland inflammation .

Environmental Toxicity Studies

The environmental impact of sulfonamides, including 5-Amino-2-ethylbenzene-1-sulfonamide, is an area of active research. These compounds can accumulate in the environment and may affect ecosystems. Studying their environmental toxicity is crucial for developing safer pharmaceuticals and understanding their long-term impacts .

Mecanismo De Acción

Target of Action

5-Amino-2-ethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the production of DNA in bacteria .

Mode of Action

5-Amino-2-ethylbenzene-1-sulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the dihydropteroate synthetase enzyme, it inhibits the incorporation of PABA into the folic acid molecule, thereby preventing the synthesis of folic acid .

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathway for the production of DNA in bacteria . This leads to the inability of the bacteria to replicate, resulting in bacteriostatic activity .

Pharmacokinetics

This could potentially lead to long residence times in both water and soil matrices .

Result of Action

The result of the action of 5-Amino-2-ethylbenzene-1-sulfonamide is the inhibition of bacterial growth due to the disruption of DNA synthesis . This makes it an effective antibacterial compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-2-ethylbenzene-1-sulfonamide. For instance, its high resistance to biodegradation may lead to long residence times in various environments . This persistence in the environment could potentially lead to unintentional exposure of various organisms and even impact human health .

Propiedades

IUPAC Name |

5-amino-2-ethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-2-6-3-4-7(9)5-8(6)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUOFLJPVCJTOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid amide](/img/structure/B1519168.png)

![6-Benzyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1519176.png)

![6-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1519177.png)

![5-methyl-4-sulfanylidene-1H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1519181.png)

![4,6-Dimethyl-13-oxa-2,4,6-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1,3(8),9-triene-5,7,14-trione](/img/structure/B1519184.png)

![1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1519185.png)

![2-[4-(2-Aminoethoxy)phenoxy]ethylamine](/img/structure/B1519186.png)